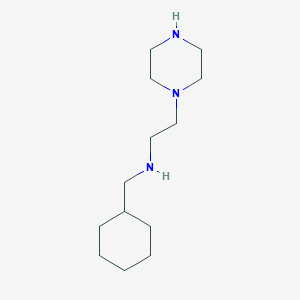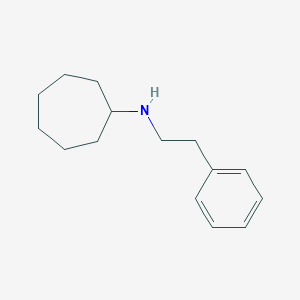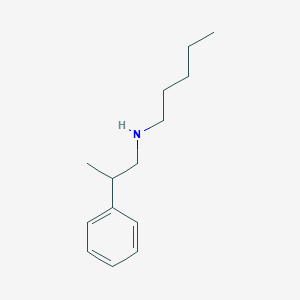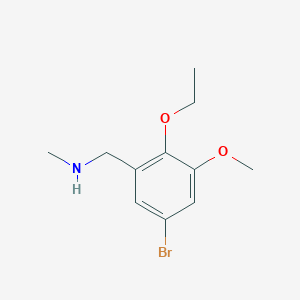![molecular formula C20H25F3N4O B262136 5-tert-butyl-N-(4-ethylphenyl)-7-(trifluoromethyl)-1,5,6,7-tetrahydropyrazolo[1,5-a]pyrimidine-2-carboxamide](/img/structure/B262136.png)
5-tert-butyl-N-(4-ethylphenyl)-7-(trifluoromethyl)-1,5,6,7-tetrahydropyrazolo[1,5-a]pyrimidine-2-carboxamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
5-tert-butyl-N-(4-ethylphenyl)-7-(trifluoromethyl)-1,5,6,7-tetrahydropyrazolo[1,5-a]pyrimidine-2-carboxamide is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields. This compound is synthesized using various methods and has been extensively studied for its mechanism of action, biochemical and physiological effects, advantages, and limitations for lab experiments. In
Wissenschaftliche Forschungsanwendungen
5-tert-butyl-N-(4-ethylphenyl)-7-(trifluoromethyl)-1,5,6,7-tetrahydropyrazolo[1,5-a]pyrimidine-2-carboxamide has been extensively studied for its potential applications in various fields such as medicinal chemistry, drug discovery, and neuropharmacology. This compound has been shown to exhibit potent inhibitory activity against various enzymes such as c-Jun N-terminal kinase (JNK), p38α, and cyclin-dependent kinase 5 (CDK5). These enzymes are involved in various pathological conditions such as inflammation, cancer, and neurodegenerative diseases. Therefore, this compound has the potential to be developed as a therapeutic agent for these diseases.
Wirkmechanismus
The mechanism of action of 5-tert-butyl-N-(4-ethylphenyl)-7-(trifluoromethyl)-1,5,6,7-tetrahydropyrazolo[1,5-a]pyrimidine-2-carboxamide involves the inhibition of various enzymes such as JNK, p38α, and CDK5. These enzymes are involved in various cellular processes such as cell proliferation, differentiation, and apoptosis. The inhibition of these enzymes by this compound leads to the suppression of these processes, which can be beneficial in various pathological conditions.
Biochemical and physiological effects:
5-tert-butyl-N-(4-ethylphenyl)-7-(trifluoromethyl)-1,5,6,7-tetrahydropyrazolo[1,5-a]pyrimidine-2-carboxamide has been shown to exhibit various biochemical and physiological effects. This compound has been shown to exhibit anti-inflammatory, anti-cancer, and neuroprotective effects. It has also been shown to improve cognitive function and memory in animal models. However, more research is required to fully understand the biochemical and physiological effects of this compound.
Vorteile Und Einschränkungen Für Laborexperimente
The advantages of using 5-tert-butyl-N-(4-ethylphenyl)-7-(trifluoromethyl)-1,5,6,7-tetrahydropyrazolo[1,5-a]pyrimidine-2-carboxamide in lab experiments include its potent inhibitory activity against various enzymes, its potential applications in various fields such as medicinal chemistry and drug discovery, and its ability to improve cognitive function and memory. However, the limitations of using this compound in lab experiments include its relatively high cost, low solubility in water, and potential toxicity.
Zukünftige Richtungen
There are several future directions for the research on 5-tert-butyl-N-(4-ethylphenyl)-7-(trifluoromethyl)-1,5,6,7-tetrahydropyrazolo[1,5-a]pyrimidine-2-carboxamide. Some of these directions include:
1. Further optimization of the synthesis method to obtain higher yields and purity of the compound.
2. Investigation of the potential applications of this compound in various fields such as medicinal chemistry, drug discovery, and neuropharmacology.
3. Further elucidation of the mechanism of action of this compound and its biochemical and physiological effects.
4. Development of analogs of this compound with improved potency and selectivity.
5. Investigation of the potential toxicity of this compound and its safety profile in vivo.
Conclusion:
In conclusion, 5-tert-butyl-N-(4-ethylphenyl)-7-(trifluoromethyl)-1,5,6,7-tetrahydropyrazolo[1,5-a]pyrimidine-2-carboxamide is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields. This compound is synthesized using various methods and has been extensively studied for its mechanism of action, biochemical and physiological effects, advantages, and limitations for lab experiments. Further research is required to fully understand the potential of this compound in various fields.
Synthesemethoden
The synthesis of 5-tert-butyl-N-(4-ethylphenyl)-7-(trifluoromethyl)-1,5,6,7-tetrahydropyrazolo[1,5-a]pyrimidine-2-carboxamide involves the reaction of 4-ethylphenylhydrazine with 5-tert-butyl-1,3-dimethylpyrazole-4-carboxylic acid in the presence of trifluoroacetic anhydride. The resulting product is then purified using various techniques such as column chromatography, recrystallization, and HPLC. This method has been optimized and modified by researchers to obtain higher yields and purity of the compound.
Eigenschaften
Produktname |
5-tert-butyl-N-(4-ethylphenyl)-7-(trifluoromethyl)-1,5,6,7-tetrahydropyrazolo[1,5-a]pyrimidine-2-carboxamide |
|---|---|
Molekularformel |
C20H25F3N4O |
Molekulargewicht |
394.4 g/mol |
IUPAC-Name |
5-tert-butyl-N-(4-ethylphenyl)-7-(trifluoromethyl)-1,5,6,7-tetrahydropyrazolo[1,5-a]pyrimidine-2-carboxamide |
InChI |
InChI=1S/C20H25F3N4O/c1-5-12-6-8-13(9-7-12)24-18(28)14-10-17-25-15(19(2,3)4)11-16(20(21,22)23)27(17)26-14/h6-10,15-16,26H,5,11H2,1-4H3,(H,24,28) |
InChI-Schlüssel |
AUXGJLZBCMLZJU-UHFFFAOYSA-N |
Isomerische SMILES |
CCC1=CC=C(C=C1)NC(=O)C2=CC3=NC(CC(N3N2)C(F)(F)F)C(C)(C)C |
SMILES |
CCC1=CC=C(C=C1)NC(=O)C2=CC3=NC(CC(N3N2)C(F)(F)F)C(C)(C)C |
Kanonische SMILES |
CCC1=CC=C(C=C1)NC(=O)C2=CC3=NC(CC(N3N2)C(F)(F)F)C(C)(C)C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.





![N-[3-(4-morpholinyl)propyl]-N-(2-phenylpropyl)amine](/img/structure/B262056.png)

![2-({2-[(Cyclohexylmethyl)amino]ethyl}amino)ethanol](/img/structure/B262059.png)





![N-{3-ethoxy-4-[(1-phenyl-1H-tetrazol-5-yl)oxy]benzyl}cyclooctanamine](/img/structure/B262083.png)
![3-[(Cyclohexylmethyl)amino]-1-adamantanol](/img/structure/B262084.png)
![2-{2-[(Allylamino)methyl]-4,6-dichlorophenoxy}acetamide](/img/structure/B262085.png)
![N-{3-ethoxy-4-[(1-phenyl-1H-tetrazol-5-yl)oxy]benzyl}-2-methylpropan-1-amine](/img/structure/B262087.png)